molecular formula C21H22N2O2S B11552169 4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide

4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide

Cat. No.: B11552169
M. Wt: 366.5 g/mol
InChI Key: DIGSZGMWEQXQPA-UHFFFAOYSA-N
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Description

4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a bis(prop-2-en-1-yl)carbamothioyl group and a 2-methylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:

    Formation of Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of Bis(prop-2-en-1-yl)carbamothioyl Group: The bis(prop-2-en-1-yl)carbamothioyl group can be introduced through a nucleophilic substitution reaction involving prop-2-en-1-amine and carbon disulfide, followed by reaction with the benzamide core.

    Final Assembly: The final step involves the coupling of the benzamide core with the bis(prop-2-en-1-yl)carbamothioyl group under appropriate reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the bis(prop-2-en-1-yl)carbamothioyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines, alcohols, and thiols, with solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The bis(prop-2-en-1-yl)carbamothioyl group is particularly reactive, allowing the compound to engage in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the bis(prop-2-en-1-yl)carbamothioyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

O-[4-[(2-methylphenyl)carbamoyl]phenyl] N,N-bis(prop-2-enyl)carbamothioate

InChI

InChI=1S/C21H22N2O2S/c1-4-14-23(15-5-2)21(26)25-18-12-10-17(11-13-18)20(24)22-19-9-7-6-8-16(19)3/h4-13H,1-2,14-15H2,3H3,(H,22,24)

InChI Key

DIGSZGMWEQXQPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=S)N(CC=C)CC=C

Origin of Product

United States

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